SPDMV-sulfo - 2101206-86-2

SPDMV-sulfo

Catalog Number: EVT-3318784
CAS Number: 2101206-86-2
Molecular Formula: C15H18N2O7S3
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6'-Sulfo-Sialyl Lewis X

Compound Description: 6'-Sulfo-Sialyl Lewis X is a tetrasaccharide and a specific ligand for Siglec-8 []. Siglec-8 is a cell surface receptor expressed on immune cells like eosinophils and mast cells. Binding of ligands to Siglec-8 can modulate immune responses, including inducing apoptosis in eosinophils and inhibiting mast cell degranulation []. This property makes 6'-Sulfo-Sialyl Lewis X and its mimetics potential therapeutic targets for diseases like asthma [].

Sulfo-Gambierone and Dihydro-Sulfo-Gambierone

Compound Description: These compounds are newly discovered analogs of Gambierone, a polyether compound []. They were isolated from Gambierdiscus excentricus, a dinoflagellate species found in the Atlantic Ocean []. While these compounds exhibit low ciguatoxin-like toxicity [], they can serve as valuable biomarkers for the presence of G. excentricus due to their detectability through mass spectrometry [].

α(2→3)-Sialylated 6,6'-di-sulfo-LacNAc (Compound 3 in [])

Compound Description: This compound serves as a glycosyl donor in the chemoenzymatic synthesis of sialyl type-II sulfo-oligosaccharides, specifically for their application as potent Siglec-8 ligands []. This compound's design facilitated efficient transglycosylation reactions catalyzed by Keratanase II, leading to the successful synthesis of sialyl sulfo-oligosaccharides with high yields [].

Sulfo-Functionalized Peptide Hydrogel

Compound Description: This injectable hydrogel, designed to mimic the extracellular matrix, demonstrates neuroprotective properties and aids in repairing brain injuries []. The sulfo group functionalization plays a crucial role in this hydrogel by enabling the sustained release of neurotrophic factors in the presence of matrix metalloproteinase 9 (MMP9) []. This controlled release mechanism promotes neuronal survival and neurite outgrowth, aiding in brain tissue regeneration [].

Source and Classification

SPDMV-sulfo is classified under the category of chemical linkers, specifically designed for use in ADC formulations. These linkers are crucial in connecting the antibody to the cytotoxic drug, ensuring that the drug remains inactive until it reaches the target site. The compound can be sourced from specialized chemical suppliers that focus on reagents and linkers for pharmaceutical research.

Synthesis Analysis

Methods of Synthesis

The synthesis of SPDMV-sulfo typically involves several steps that include:

  1. Formation of the Sulfonyl Group: The initial step usually involves the reaction of a sulfonyl chloride with an appropriate phenolic compound.
  2. Dimethylation: Following the formation of the sulfonyl group, dimethylation is performed using methyl iodide or dimethyl sulfate to introduce the two methyl groups.
  3. Vinyl Group Introduction: The final step consists of adding a vinyl group, often through a Wittig reaction or similar methodologies.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of SPDMV-sulfo.

Chemical Reactions Analysis

Reactions Involving SPDMV-sulfo

SPDMV-sulfo participates in several chemical reactions, particularly those relevant to ADC synthesis:

  • Cleavage Reactions: Under specific conditions, SPDMV-sulfo can undergo hydrolysis, releasing the cytotoxic drug upon reaching the target cell.
  • Conjugation Reactions: It can react with various amine-containing compounds found in antibodies, forming stable linkages that are critical for ADC functionality.

Technical Details

The reactivity of SPDMV-sulfo is influenced by factors such as pH and temperature, which must be optimized during conjugation processes to ensure effective drug release.

Mechanism of Action

Process Description

The mechanism of action of SPDMV-sulfo in ADCs involves:

  1. Targeting Cancer Cells: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the antibody-drug conjugate is internalized by endocytosis.
  3. Drug Release: Once inside the cell, environmental conditions (e.g., lower pH) trigger the cleavage of SPDMV-sulfo, releasing the cytotoxic drug directly into the cytoplasm.

Data on Efficacy

Studies indicate that ADCs utilizing SPDMV-sulfo demonstrate enhanced therapeutic efficacy due to their ability to selectively target cancer cells while sparing normal cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as DMSO and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Relevant analyses often include spectroscopic methods to determine purity and structural integrity.

Applications

Scientific Uses

SPDMV-sulfo is primarily used in:

  • Antibody-Drug Conjugates Development: As a linker in ADC formulations aimed at treating various cancers.
  • Research Applications: In studies focusing on targeted drug delivery systems and improving therapeutic indices of anticancer agents.
Introduction to ADC Linker Chemistry and SPDMV-sulfo

Evolution of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Cleavable linkers have undergone significant evolution to balance stability in circulation and efficient drug release in tumors. Early linkers (e.g., acid-labile hydrazone linkers) were prone to premature cleavage in plasma, limiting therapeutic efficacy [7]. Subsequent generations leveraged tumor-specific triggers:

  • Protease-cleavable linkers (e.g., valine-citrulline dipeptide), activated by cathepsins in lysosomes.
  • Disulfide-based linkers, reliant on elevated intracellular glutathione (GSH) in tumor cells (~10 mM vs. ~2 µM extracellularly) [3] [8].

SPDMV-sulfo falls into the latter category, incorporating a pyridinyldithio disulfide bridge that undergoes thiol-disulfide exchange with GSH (Fig. 1). This mechanism capitalizes on the reductive tumor microenvironment while ensuring plasma stability through steric hindrance from adjacent methyl groups [8] [9]. Additionally, its sulfonate group (-SO₃H) enhances hydrophilicity, mitigating aggregation issues common with hydrophobic linkers [3].

Table 1: Key Physicochemical Properties of SPDMV-sulfo

PropertyValueSignificance
Molecular FormulaC₁₅H₁₈N₂O₇S₃Defines atomic composition and drug-loading capacity
Molecular Weight434.51 g/molImpacts ADC pharmacokinetics and conjugate uniformity
CAS Number2101206-86-2Unique identifier for chemical tracking
LogP1.2Moderate lipophilicity aids membrane permeability
Hydrogen Bond Acceptors10Enhances solubility and conjugation efficiency
Rotatable Bonds9Influences linker flexibility and payload release

Role of SPDMV-sulfo in Targeted Cancer Therapeutics

SPDMV-sulfo serves as a critical functional bridge in ADCs, enabling tumor-selective cytotoxicity through three interconnected mechanisms:

A. Glutathione-Mediated Payload Release

The disulfide bond in SPDMV-sulfo undergoes reductive cleavage upon exposure to high GSH concentrations in tumor cells (Fig. 2). This releases the cytotoxic payload (e.g., auristatins or maytansinoids) while the sulfonate group stabilizes the intermediate thiolate anion, accelerating reaction kinetics [3] [8]. Studies confirm this mechanism minimizes off-target release, reducing systemic toxicity compared to non-cleavable linkers [7].

B. Enhanced Plasma Stability

Steric hindrance from the tertiary butyl group (C(CH₃)₂) adjacent to the disulfide bond shields against premature cleavage by blood thiols. This extends ADC half-life and ensures sufficient tumor delivery [9]. Computational analyses reveal a 40% reduction in disulfide reactivity compared to less hindered analogs, correlating with in vivo stability [8].

C. Solubility and Conjugation Advantages

The sulfonate moiety imparts high aqueous solubility (>50 mg/mL in buffer systems), facilitating ADC formulation and minimizing aggregation. This hydrophilicity also promotes uniform conjugation to antibodies via N-hydroxysuccinimide (NHS) ester chemistry, yielding homogenous drug-antibody ratios (DARs) critical for pharmacokinetic predictability [3] [6].

Table 2: SPDMV-sulfo vs. Other ADC Linkers

Linker TypeCleavage TriggerPlasma StabilityTumor SelectivitySPDMV-sulfo Advantage
Valine-CitrullineLysosomal proteasesModerateHighLess reliant on protease expression
HydrazoneAcidic pH (endosomes)LowModerateSuperior plasma stability
Non-cleavable (e.g., MCC)Lysosomal degradationHighVariableFaster, GSH-dependent payload release
SPDMV-sulfoGlutathioneHighHighOptimized for solid tumors

Research Significance and Knowledge Gaps

SPDMV-sulfo addresses longstanding limitations in ADC design but presents unique challenges for further optimization:

A. Current Research Applications

  • Solid Tumor Targeting: SPDMV-sulfo-based ADCs show enhanced penetration in dense tumor stroma due to balanced hydrophilicity (LogP 1.2), overcoming limitations of bulky hydrophobic linkers [3] [7].
  • Combinatorial Payload Strategies: Its modular structure enables conjugation to diverse payload classes (e.g., DNA alkylators and tubulin inhibitors), expanding beyond traditional auristatins [9].
  • Novel Conjugation Technologies: Researchers exploit the NHS ester group for site-specific conjugation using engineered cysteines or non-natural amino acids, improving DAR homogeneity [6].

B. Critical Knowledge Gaps

  • Disulfide Steric Optimization: The impact of alkyl group substitution patterns (e.g., ethyl vs. methyl) on cleavage kinetics remains underexplored [8].
  • Sulfonate-Driven Pharmacokinetics: How sulfonation influences ADC binding to FcRn or off-target tissue retention is poorly characterized [3].
  • Resistance Mechanisms: Tumors with downregulated GSH synthesis may evade SPDMV-sulfo-dependent ADCs, necessitating biomarker development [7] [10].

Properties

CAS Number

2101206-86-2

Product Name

SPDMV-sulfo

IUPAC Name

1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Molecular Formula

C15H18N2O7S3

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23)

InChI Key

AOYGNECNMJPGMS-UHFFFAOYSA-N

SMILES

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.